molecular formula C12H12N4S B11868636 4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine

4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine

Cat. No.: B11868636
M. Wt: 244.32 g/mol
InChI Key: ZRCXPWKXMLMHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a fused imidazopyridine scaffold linked to an aminothiazole group, a structural motif present in various biologically active molecules. The specific research applications and mechanism of action for this compound are an active area of investigation and researchers are advised to consult the current scientific literature for the latest findings. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can request detailed specifications, including Certificate of Analysis (CoA), safety data sheets (SDS), and shipping information, prior to purchase.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N4S

Molecular Weight

244.32 g/mol

IUPAC Name

4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C12H12N4S/c1-7-3-4-16-10(5-7)14-8(2)11(16)9-6-17-12(13)15-9/h3-6H,1-2H3,(H2,13,15)

InChI Key

ZRCXPWKXMLMHEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C3=CSC(=N3)N)C

Origin of Product

United States

Preparation Methods

Gould-Jacobs Cyclization

This classical method employs 2-amino-4,6-dimethylpyridine and α-bromoketone derivatives under acidic or thermal conditions. For example:

2-Amino-4,6-dimethylpyridine+α-BromoketoneΔ,AcOH2,7-Dimethylimidazo[1,2-a]pyridine\text{2-Amino-4,6-dimethylpyridine} + \text{α-Bromoketone} \xrightarrow{\Delta, \text{AcOH}} \text{2,7-Dimethylimidazo[1,2-a]pyridine}

Key Considerations :

  • Solvent : Acetic acid or ethanol facilitates protonation and cyclization.

  • Temperature : Reflux conditions (100–120°C) are typically required for 6–12 hours.

  • Substituent Positioning : Methyl groups at positions 2 and 7 are introduced via the starting aminopyridine and ketone, respectively.

Thiazole Ring Formation

The thiazol-2-amine group is introduced via Hantzsch thiazole synthesis, leveraging bromoacetyl intermediates.

Bromoacetyl Intermediate Preparation

3-(Bromoacetyl)-2,7-dimethylimidazo[1,2-a]pyridine is synthesized by brominating the acetylated imidazo[1,2-a]pyridine derivative:

3-Acetyl-2,7-dimethylimidazo[1,2-a]pyridine+HBr/AcOH3-(Bromoacetyl)-2,7-dimethylimidazo[1,2-a]pyridine\text{3-Acetyl-2,7-dimethylimidazo[1,2-a]pyridine} + \text{HBr/AcOH} \rightarrow \text{3-(Bromoacetyl)-2,7-dimethylimidazo[1,2-a]pyridine}

Optimization Data :

ParameterCondition 1Condition 2Optimal Condition
Brominating AgentHBr (48%)PBr₃HBr (48%)
SolventAcetic AcidDichloromethaneAcetic Acid
Yield72%58%72%

Cyclization with Thiourea

The bromoacetyl intermediate reacts with thiourea to form the thiazole ring:

3-(Bromoacetyl)-imidazo[1,2-a]pyridine+ThioureaEtOH, Reflux4-(Imidazo[1,2-a]pyridin-3-yl)thiazol-2-amine\text{3-(Bromoacetyl)-imidazo[1,2-a]pyridine} + \text{Thiourea} \xrightarrow{\text{EtOH, Reflux}} \text{4-(Imidazo[1,2-a]pyridin-3-yl)thiazol-2-amine}

Reaction Protocol :

  • Solvent : Ethanol (anhydrous) ensures solubility and facilitates nucleophilic substitution.

  • Temperature : Reflux (78°C) for 2–4 hours.

  • Workup : Neutralization with aqueous NaHCO₃ followed by filtration or column chromatography.

Yield Comparison :

Thiourea Equiv.SolventTime (h)Yield (%)
1.0EtOH268
1.2EtOH375
1.5DMF262

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For instance, a mixture of 3-(bromoacetyl)-2,7-dimethylimidazo[1,2-a]pyridine and thiourea in ethanol under microwave irradiation (100°C, 30 minutes) achieves a 95% yield, compared to 68–75% under conventional reflux.

One-Pot Methodology

Sequential imidazo[1,2-a]pyridine formation and thiazole cyclization in a single pot:

  • Cyclocondensation of 2-amino-4,6-dimethylpyridine with α-bromoketone.

  • Direct addition of thiourea to the reaction mixture post-cyclization.
    Advantages : Eliminates intermediate isolation, reducing purification steps.
    Challenges : Requires precise stoichiometric control to avoid side reactions.

Critical Analysis of Reaction Parameters

Solvent Effects

  • Ethanol : Preferred for thiazole formation due to high solubility of intermediates.

  • DMF : Increases reaction rate but may lead to decomposition at elevated temperatures.

Catalytic Additives

  • NaHCO₃ : Enhances thiourea deprotonation, accelerating cyclization.

  • Molecular Sieves : Mitigate moisture interference in anhydrous conditions.

Purification Techniques

  • Recrystallization : From ethanol/water mixtures yields high-purity product.

  • Column Chromatography : Necessary for removing regioisomers when positional selectivity is low.

Scalability and Industrial Considerations

  • Batch Size Limitations : Microwave methods face scalability challenges due to energy transfer inefficiencies.

  • Cost-Efficiency : HBr-mediated bromination is economically favorable over PBr₃.

  • Waste Management : Ethanol recovery systems are critical for large-scale operations.

Chemical Reactions Analysis

Types of Reactions

4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidizing agents or photocatalysts.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Anticancer Activity :
    • Research indicates that thiazole derivatives, including 4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine, possess anticancer properties. They have been shown to inhibit the proliferation of cancer cells across multiple lines, including leukemia and melanoma .
    • A study highlighted that compounds with imidazo-thiazole scaffolds demonstrated moderate antibacterial and antifungal activity, suggesting potential use in cancer treatment alongside antimicrobial applications .
  • Phosphodiesterase Inhibition :
    • Recent findings suggest that derivatives of this compound can act as phosphodiesterase 4 inhibitors. Phosphodiesterases are crucial in regulating intracellular signaling pathways related to various diseases. The most potent derivative exhibited an IC50 value of 0.48 μM, indicating strong inhibitory activity .
  • Anti-inflammatory Properties :
    • The compound has shown promise as an anti-inflammatory agent. Studies involving in vivo models have demonstrated its efficacy in reducing inflammation, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Synthesis and Derivative Development

The synthesis of this compound has been explored through various methodologies. These synthetic approaches often aim to modify the thiazole structure to enhance biological activity and optimize pharmacokinetic properties.

Table 1: Summary of Synthetic Methods

MethodologyDescriptionReference
Nucleophilic SubstitutionInvolves substitution reactions at the thiazole ring
Structure-Based DesignUtilizes computational methods to optimize derivatives
Hybrid Compound SynthesisCombines different scaffolds to enhance activity

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Cancer Cell Growth Inhibition :
    • A study evaluated the effects of various thiazole derivatives on cancer cell lines, revealing that modifications to the imidazo-thiazole structure significantly impacted cytotoxicity and selectivity against cancer cells .
  • Evaluation of PDE4 Inhibitors :
    • In a systematic study focusing on phosphodiesterase inhibitors, several derivatives were synthesized based on the original structure of this compound. The results indicated promising activity against PDE4 with potential applications in treating respiratory diseases like asthma and COPD .
  • Anti-inflammatory Activity Assessment :
    • Experimental models using carrageenan-induced paw edema demonstrated that derivatives of this compound significantly reduced inflammation compared to controls, highlighting its therapeutic potential in inflammatory disorders .

Mechanism of Action

The mechanism of action of 4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, its antituberculosis activity is attributed to its ability to inhibit key enzymes involved in the bacterial cell wall synthesis . The compound’s structure allows it to form stable interactions with these enzymes, thereby disrupting their function and leading to bacterial cell death.

Comparison with Similar Compounds

Key Structural Differences

The compound’s closest analogs differ in substituent patterns on the imidazopyridine or thiazole rings, as well as in appended functional groups. Below is a comparative analysis (Table 1):

Table 1: Structural Comparison of 4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine and Analogs

Compound Name Imidazopyridine Substituents Thiazole Substituents Additional Functional Groups
This compound (Target Compound) 2,7-dimethyl 2-amine None
N-(4-Ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine 2-methyl 2-amine 4-ethoxyphenyl (N-linked)
4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-thiazolyl]amino]benzoic acid 2,7-dimethyl 2-amine (linked to benzoic acid) Benzoic acid (para-substituted)
1-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone 6-chloro, 2-methyl None Ethanone (acetyl group)

Functional Implications

Substituent Effects on Bioactivity The 2,7-dimethyl groups in the target compound likely improve lipophilicity compared to the 2-methyl analog in , which features an N-linked 4-ethoxyphenyl group. The latter’s bulkier substituent may reduce binding efficiency in sterically sensitive targets .

Antimicrobial Potential Compounds with thiazol-2-amine moieties, such as those in , exhibit antimicrobial activity due to their ability to interfere with bacterial folate synthesis or DNA gyrase . The target compound’s dimethylimidazopyridine core may further optimize interactions with microbial targets.

Metabolic Stability The ethanone group in ’s analog (1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone) may render it susceptible to metabolic reduction, whereas the thiazol-2-amine group in the target compound could enhance stability .

Biological Activity

4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on various research findings.

  • Molecular Formula : C19H18N4OS
  • CAS Number : Not specified in the sources but related compounds have been documented.
  • Synonyms : 4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of Imidazo[1,2-a]pyridine Core : Achieved through condensation reactions involving 2,7-dimethylimidazo[1,2-a]pyridine.
  • Thiazole Ring Formation : Synthesized via cyclization reactions involving thiourea and α-haloketones.
  • Coupling Reactions : The imidazo and thiazole moieties are coupled using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Anticancer Properties

Research has shown that compounds containing thiazole and imidazo[1,2-a]pyridine moieties exhibit significant anticancer activity. For instance:

  • A study indicated that related thiazole derivatives demonstrated IC50 values as low as 0.06 µM against various cancer cell lines including non-small cell lung cancer (NCI-H522) and breast cancer (MCF7) .

Antibacterial Activity

The 2-aminothiazole series has been reported to possess antibacterial properties against Mycobacterium tuberculosis. The compounds exhibited sub-micromolar minimum inhibitory concentrations (MICs), indicating strong potential as anti-tubercular agents .

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The imidazo moiety binds to enzyme active sites, inhibiting their function.
  • Receptor Modulation : The thiazole ring interacts with receptor sites, potentially leading to altered cellular signaling pathways that affect cell proliferation and apoptosis.

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • Antitumor Activity : A related compound demonstrated significant cytotoxicity against Jurkat cells with an IC50 less than that of doxorubicin .
  • Structure-Activity Relationship (SAR) : Research on thiazole derivatives indicated that specific substitutions on the phenyl ring enhance anticancer activity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Target Cell Lines
Compound AAnticancer0.06NCI-H522 (Lung), MCF7 (Breast)
Compound BAntitubercular<0.5Mycobacterium tuberculosis
Compound CCytotoxic<0.5Jurkat Cells

Q & A

Q. What are the established synthetic routes for 4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine?

Methodological Answer: The synthesis typically involves coupling reactions between substituted imidazo[1,2-a]pyridine precursors and thiazol-2-amine derivatives. For example:

  • Step 1: Prepare the imidazo[1,2-a]pyridine core via condensation of 2-aminopyridine derivatives with α-haloketones or α-bromoesters (e.g., 2-bromo-1-(thiophen-3-yl)ethan-1-one) under basic conditions .
  • Step 2: Functionalize the thiazole ring by reacting 2-aminothiazole with the pre-synthesized imidazo[1,2-a]pyridine fragment using coupling agents like EDCI or DCC in anhydrous solvents .
  • Purification: Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization from DMSO/water mixtures .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer: A multi-technique approach is essential:

  • ¹H/¹³C NMR: Confirm regiochemistry of the imidazo[1,2-a]pyridine and thiazole rings. For example, the thiazole C2-amine proton appears as a singlet near δ 6.8–7.2 ppm, while imidazo[1,2-a]pyridine protons show distinct splitting patterns .
  • IR Spectroscopy: Identify NH stretching (3200–3400 cm⁻¹) and C=N/C-S bonds (1600–1650 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validate molecular weight and isotopic patterns (e.g., [M+H]⁺ for C₁₃H₁₂N₄S: calculated 257.0862, observed 257.0859) .

Common Pitfalls:

  • Solvent interference: Use deuterated DMSO for NMR to avoid signal overlap.
  • Sample purity: Recrystallize before analysis to eliminate byproducts .

Q. What are the known biological targets or mechanisms associated with this compound?

Methodological Answer: While direct studies on this compound are limited, structural analogs suggest:

  • Phosphodiesterase (PDE) inhibition: The thiazole-amine moiety may interact with PDE active sites, as seen in related 4-(imidazo[1,2-a]pyridin-3-yl)thiazol-2-amine derivatives .
  • CRF1 receptor antagonism: Imidazo[1,2-a]pyridine-thiazole hybrids exhibit subnanomolar affinity for CRF1, a target in stress-related disorders (e.g., MTIP in alcoholism models) .

Screening Recommendations:

  • In vitro assays: Use PDE4B or CRF1 receptor-binding assays with radiolabeled ligands (e.g., ¹²⁵I-sauvagine) .
  • Dose range: Start at 1–10 µM for initial activity profiling .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can model:

  • Electron distribution: Analyze HOMO/LUMO orbitals to predict nucleophilic/electrophilic sites. For example, the thiazole NH₂ group often acts as an electron donor .
  • Thermochemistry: Calculate Gibbs free energy of reactions to optimize synthetic pathways (average error: ±2.4 kcal/mol for B3LYP) .

Workflow:

Geometry optimization with Gaussian 12.

Solvent effects: Include PCM models for DMF or water.

Validate with experimental NMR/IR data .

Q. How to resolve contradictions in reported biological activities across studies?

Methodological Answer: Discrepancies may arise from assay conditions or structural analogs. Strategies include:

  • Comparative assays: Test the compound alongside analogs (e.g., MTIP ) under identical conditions (pH, cell lines, dose).
  • Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., methyl groups on imidazo[1,2-a]pyridine) and measure IC₅₀ shifts .
  • Off-target profiling: Screen against related targets (e.g., CRF2, PDE isoforms) to rule out cross-reactivity .

Case Study:
MTIP showed no activity on CRF2 at 10 µM but inhibited CRF1 at 0.3 nM, clarifying selectivity .

Q. What strategies optimize the synthetic yield of this compound under varying conditions?

Methodological Answer: Key variables to optimize:

  • Catalysts: Replace EDCI with AuCl₃ for higher regioselectivity in imidazo[1,2-a]pyridine formation (yield improvement: ~20%) .
  • Solvents: Use DMF for coupling (polar aprotic) vs. THF for cyclization (non-polar).
  • Temperature: Reflux (90°C) for cyclization vs. RT for amine coupling .

Yield Comparison Table:

ConditionYield (%)Purity (%)
EDCI, DMF, RT4595
AuCl₃, DCE, 60°C6598

Q. How to design derivatives to enhance selectivity for specific biological targets?

Methodological Answer: Leverage SAR insights from analogs:

  • CRF1 selectivity: Introduce bulky groups (e.g., morpholine-thiazole in MTIP) to block CRF2 binding .
  • PDE4B inhibition: Replace the 7-methyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance π-stacking in the catalytic pocket .

Derivative Design Table:

ModificationTargetExpected Effect
2,7-Dimethyl → 2-CF₃PDE4BIncreased binding affinity
Thiazole → OxadiazoleCRF1Reduced off-target activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.